![molecular formula C20H18FN3O3 B14164569 [2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate CAS No. 956910-48-8](/img/structure/B14164569.png)
[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluoroaniline, oxoethyl, and dimethylpyrazolylbenzoate groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluoroaniline and 4-(3,5-dimethylpyrazol-1-yl)benzoic acid. These intermediates are then coupled through a series of reactions, including esterification and amidation, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of catalysts and specific solvents may also be crucial in the industrial preparation process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chloroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate
- [2-(2-Bromoanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate
- [2-(2-Methoxyanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate
Uniqueness
Compared to similar compounds, [2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate exhibits unique properties due to the presence of the fluoro group, which can influence its reactivity, binding affinity, and overall stability. This makes it a valuable compound for specific applications where these characteristics are desired.
Properties
CAS No. |
956910-48-8 |
|---|---|
Molecular Formula |
C20H18FN3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C20H18FN3O3/c1-13-11-14(2)24(23-13)16-9-7-15(8-10-16)20(26)27-12-19(25)22-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
RZHHXBXEIVVNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3F)C |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


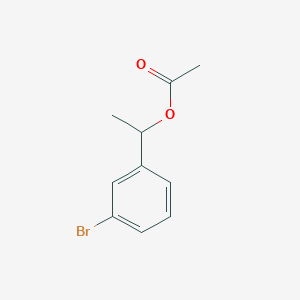
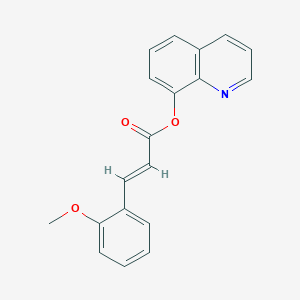
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
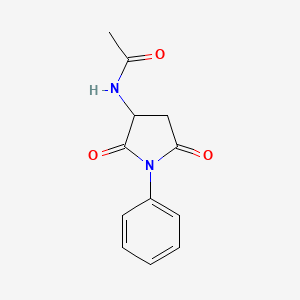

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
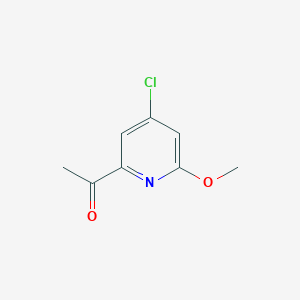
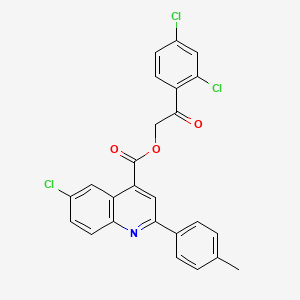
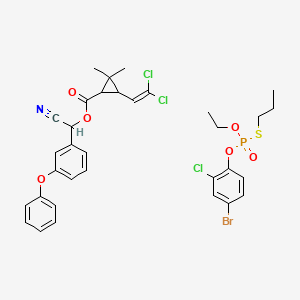


![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
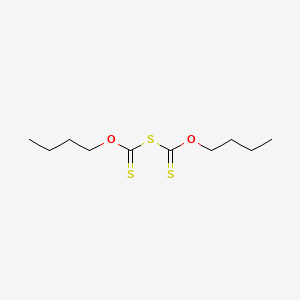
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)
